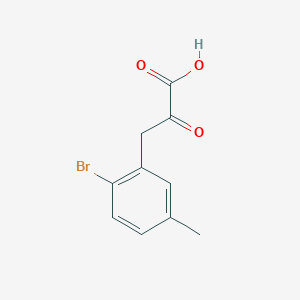
3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9BrO3 It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 5-methylbenzoic acid followed by a series of reactions to introduce the oxopropanoic acid moiety. One common method includes:
Formation of the Oxopropanoic Acid: The brominated product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the oxopropanoic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-Carboxy-5-methylphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Bromo-5-methylphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(2-Amino-5-methylphenyl)-2-oxopropanoic acid.
Scientific Research Applications
3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and the oxopropanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-5-methylbenzoic acid: Lacks the oxopropanoic acid group but shares the bromine and methyl substituents on the benzene ring.
3-(2-Chloro-5-methylphenyl)-2-oxopropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-5-methoxyphenyl)-2-oxopropanoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness: 3-(2-Bromo-5-methylphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(2-bromo-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
SRUFUDZYRFGSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















